(4-Aminophenyl)(4-bromophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

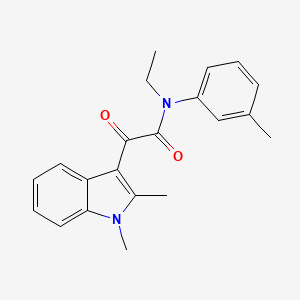

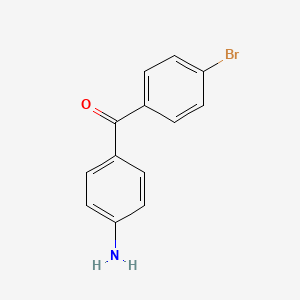

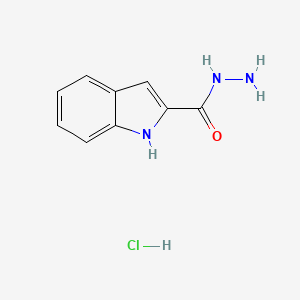

“(4-Aminophenyl)(4-bromophenyl)methanone” is a chemical compound with the molecular formula C13H10BrNO . It has a molecular weight of 276.13 g/mol .

Molecular Structure Analysis

The molecular structure of “(4-Aminophenyl)(4-bromophenyl)methanone” can be represented by the InChI string:InChI=1S/C13H11NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,14H2 . Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 432.5±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.8±3.0 kJ/mol . The flash point is 215.4±23.2 °C . The index of refraction is 1.652 . The molar refractivity is 68.0±0.3 cm3 . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area is 43 Å2 . The polarizability is 26.9±0.5 10-24 cm3 . The surface tension is 53.6±3.0 dyne/cm . The molar volume is 186.0±3.0 cm3 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-bromobenzoyl)aniline, also known as (4-aminophenyl)-(4-bromophenyl)methanone or (4-Aminophenyl)(4-bromophenyl)methanone:

Pharmaceutical Intermediates

4-(4-Bromobenzoyl)aniline is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are crucial in the development of drugs, particularly those targeting specific biological pathways. For instance, it can be used in the synthesis of HIV-1 protease inhibitors, which are essential in the treatment of HIV/AIDS .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is particularly useful in Heck cross-coupling reactions, where it acts as an aryl halide substrate. These reactions, facilitated by palladium nanocrystals supported on covalent organic frameworks, are crucial for forming carbon-carbon bonds efficiently . This makes 4-(4-bromobenzoyl)aniline an important reagent in the synthesis of complex organic molecules.

Catalysis

The compound is also employed in catalytic processes. For example, it can be used in nickel-catalyzed cross-coupling aminations, which are essential for forming carbon-nitrogen bonds. These reactions are significant in the synthesis of pharmaceuticals and other nitrogen-containing compounds . The use of 4-(4-bromobenzoyl)aniline in these reactions highlights its versatility and importance in catalysis.

Mechanism of Action

Target of Action

Similar compounds with benzophenone, indole, and benzimidazole moieties have been studied for their antimicrobial activity .

Mode of Action

It is known that many antimicrobial agents work by inhibiting essential biochemical pathways in the target organisms, leading to their death or growth inhibition .

Biochemical Pathways

, similar compounds have been shown to interfere with bacterial cell division. More research is needed to definitively identify the biochemical pathways affected by this compound.

Result of Action

Similar compounds have been shown to have antimicrobial activity, suggesting that this compound may also exhibit such effects .

properties

IUPAC Name |

(4-aminophenyl)-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSQODOJAWJBQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminophenyl)(4-bromophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437161.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2437162.png)

![5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2437163.png)

![1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2437167.png)

![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)

![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2437179.png)

![Bicyclo[4.1.0]heptan-3-ylmethanamine hydrochloride](/img/structure/B2437181.png)